

Application Notes and Protocols for In Vivo Studies with SKA-121

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Compound of Interest

Compound Name: SKA-121

Cat. No.: B610862

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of **SKA-121**, a selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. The information compiled herein is intended to facilitate the design and execution of pre-clinical research studies.

Introduction to SKA-121

SKA-121 is a potent and selective activator of the KCa3.1 channel, also known as the IKCa1 or SK4 channel.^[1] KCa3.1 channels are expressed in various cell types, including endothelial cells, hematopoietic cells, and fibroblasts, and are implicated in a range of physiological and pathophysiological processes. By potentiating the channel's opening in response to intracellular calcium, **SKA-121** can hyperpolarize the cell membrane, thereby modulating cellular function. This mechanism of action makes **SKA-121** a valuable tool for investigating the role of KCa3.1 channels in various disease models.

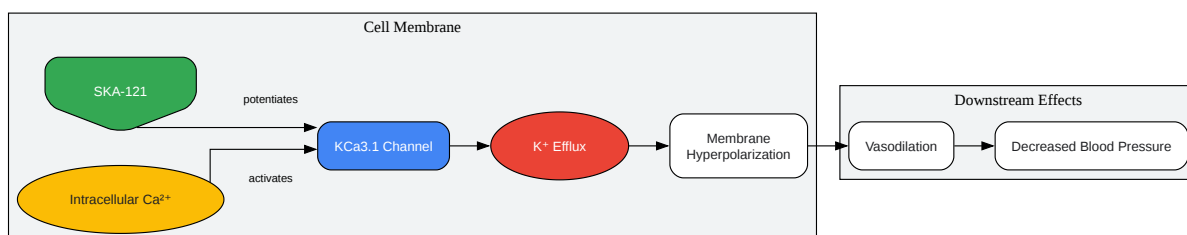
Key characteristics of **SKA-121**:

- Mechanism of Action: Positive allosteric modulator of KCa3.1 channels.^{[2][3]}
- Selectivity: Exhibits high selectivity for KCa3.1 over other potassium channels, including KCa2.x channels.^[4]

- **In Vivo Effects:** Demonstrated efficacy in lowering blood pressure in normotensive and hypertensive mouse models.

Signaling Pathway of SKA-121

SKA-121 enhances the activity of the KCa3.1 channel, which is gated by intracellular calcium. The activation of this channel leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type. In endothelial cells, for example, it contributes to endothelium-dependent hyperpolarization (EDH), leading to vasodilation and a decrease in blood pressure.



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Caption: Signaling pathway of **SKA-121** in endothelial cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **SKA-121** based on available literature.

Table 1: Potency and Selectivity

Parameter	Value	Channel	Reference
EC ₅₀	109 nM	Human KCa3.1	
EC ₅₀	4.4 μM	Human KCa2.3	
Selectivity	~40-fold	KCa3.1 vs KCa2.3	

Table 2: In Vivo Pharmacokinetics in Mice

Parameter	Value	Route of Administration	Reference
Half-life (t _{1/2})	~20 minutes	Intraperitoneal (i.p.)	
Oral Bioavailability	~25%	Oral (p.o.)	

Table 3: In Vivo Efficacy in Mice (Blood Pressure Reduction)

Dose	Route of Administration	Animal Model	Effect	Reference
100 mg/kg	Intraperitoneal (i.p.)	Normotensive Mice	Significant decrease in mean arterial pressure	
100 mg/kg	Intraperitoneal (i.p.)	Hypertensive Mice	Significant decrease in mean arterial pressure	
30 mg/kg	Intraperitoneal (i.p.)	Normotensive Mice	No significant alteration in mean arterial pressure	
10 mg/kg	Intravenous (i.v.)	C57Bl/6J Mice	N/A (used for pharmacokinetic studies)	

Experimental Protocols

The following are detailed protocols for the preparation and administration of **SKA-121** for in vivo studies in mice, based on published research.

Preparation of SKA-121 Formulations

4.1.1. Intravenous (i.v.) Administration

- Vehicle: 10% Cremophor® EL in 90% phosphate-buffered saline (PBS).
- Preparation:
 - Dissolve **SKA-121** in Cremophor® EL first.
 - Add the PBS gradually while vortexing to form a clear solution.

- Prepare a stock solution of 5 mg/mL for a final dose of 10 mg/kg in a typical injection volume of 200 μ L for a 25g mouse.

4.1.2. Intraperitoneal (i.p.) Administration

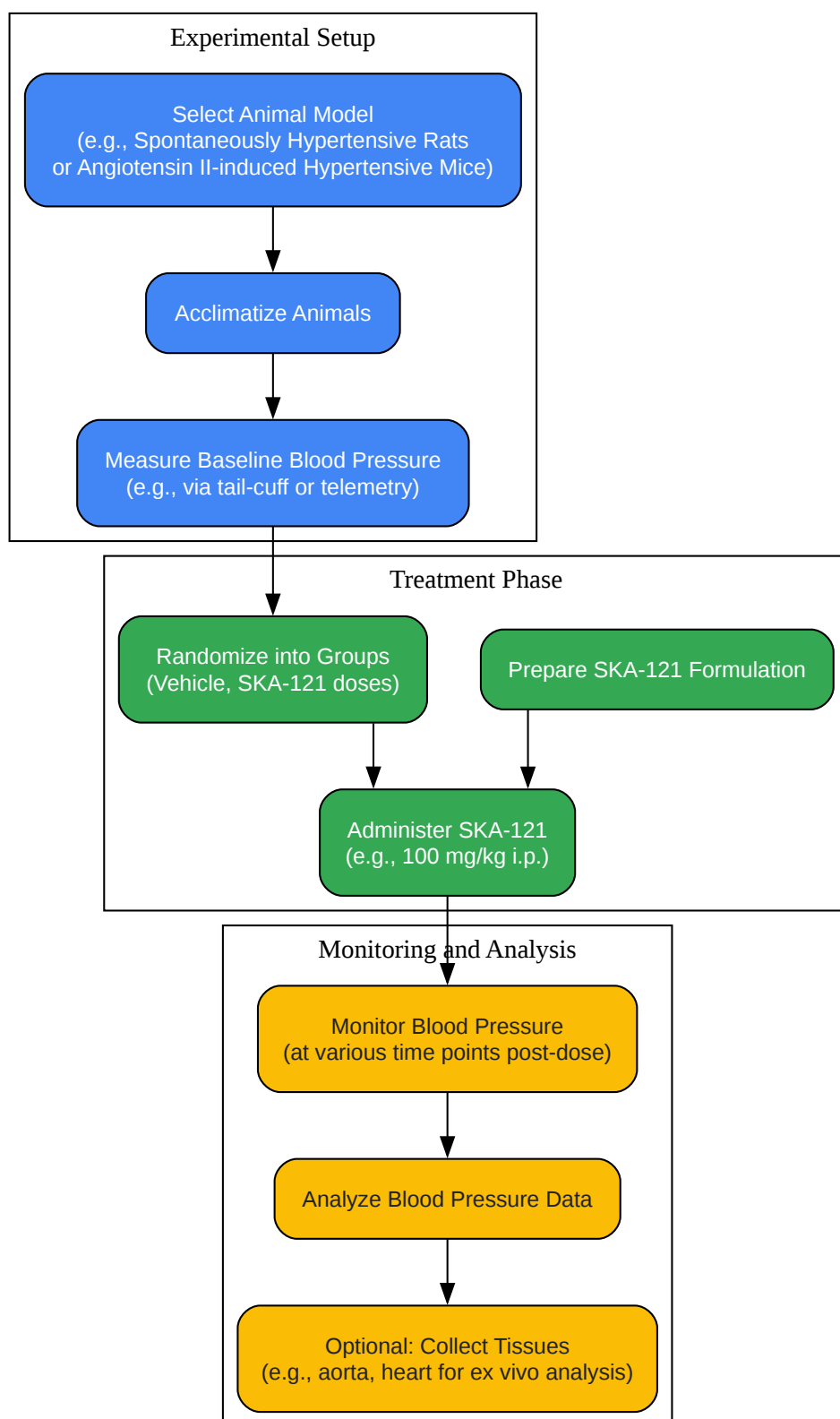
- Vehicle: 9:1 (v/v) mixture of peanut oil and DMSO.
- Preparation:
 - Dissolve **SKA-121** in DMSO.
 - Add the peanut oil and mix thoroughly.
 - The final concentration should be calculated based on the desired dose (e.g., 100 mg/kg) and a standard injection volume.

4.1.3. Oral (p.o.) Administration

- While oral administration has been mentioned with an approximate bioavailability of 25%, a specific vehicle and protocol for oral gavage are not detailed in the reviewed literature. Researchers may consider formulating **SKA-121** in a vehicle such as 0.5% methylcellulose or exploring its solubility in drinking water for ad libitum administration.

In Vivo Hypertension Model Workflow

This protocol outlines a typical workflow for evaluating the antihypertensive effects of **SKA-121** in a mouse model.



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